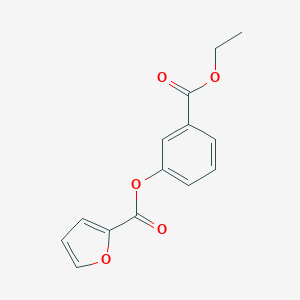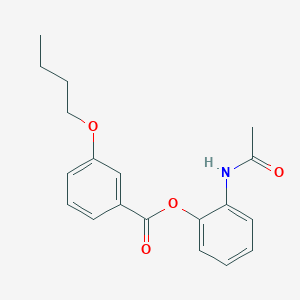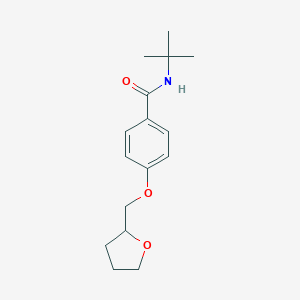![molecular formula C20H24N2O3 B250484 N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since undergone numerous studies to determine its efficacy and safety.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that activate immune cells. This compound has also been shown to disrupt the blood supply to tumors, leading to tumor necrosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, including tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). This compound has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound has also been extensively studied in preclinical models, which means that there is a significant amount of data available on its efficacy and safety.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict how it will interact with other anti-cancer agents. This compound has also been shown to have limited efficacy in some cancer types, which means that it may not be effective for all patients.
Direcciones Futuras
There are several future directions for research on N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of research is the development of new formulations of this compound that can be more easily administered to patients. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. This compound has several advantages for lab experiments, including its synthetic nature and extensive preclinical data. However, its mechanism of action is not fully understood, and it has limited efficacy in some cancer types. There are several future directions for research on this compound, including the development of new formulations and the identification of biomarkers.
Métodos De Síntesis
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with acetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This compound can then be reacted with 4-aminobutanoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[4-[[2-(2,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-8-10-17(11-9-16)22-20(24)13-25-18-12-14(2)6-7-15(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
UQCIJOYBSCXRBI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
